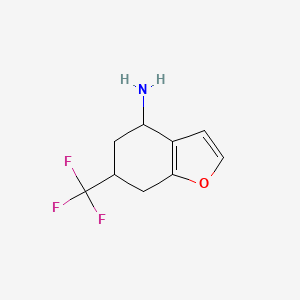

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine

CAS No.: 1420791-33-8

Cat. No.: VC15851190

Molecular Formula: C9H10F3NO

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1420791-33-8 |

|---|---|

| Molecular Formula | C9H10F3NO |

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | 6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine |

| Standard InChI | InChI=1S/C9H10F3NO/c10-9(11,12)5-3-7(13)6-1-2-14-8(6)4-5/h1-2,5,7H,3-4,13H2 |

| Standard InChI Key | WTRHZUQGCLVJNE-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC2=C(C1N)C=CO2)C(F)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a tetrahydrobenzofuran ring (4,5,6,7-tetrahydro-1-benzofuran) with a trifluoromethyl (-CF₃) group at the 6-position and an amine (-NH₂) at the 4-position. The benzofuran core adopts a partially saturated conformation, reducing aromaticity while maintaining planar rigidity. The trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Stereochemical Considerations

The tetrahydrobenzofuran ring introduces two stereogenic centers at positions 4 and 6. Enantioselective synthesis methods, such as Pd–DTBM-SEGPHOS-catalyzed hydroalkylation, have achieved diastereomeric ratios up to 10:1 and enantiomeric ratios of 97.5:2.5 . Computational modeling reveals that the anti configuration minimizes steric clashes between the -CF₃ group and the amine, favoring thermodynamic stability .

Physicochemical Profile

The trifluoromethyl group enhances lipophilicity (clogP ≈ 1.8) compared to non-fluorinated analogs, improving membrane permeability. Hydrogen-bonding capacity from the amine and ether oxygen moderates aqueous solubility (estimated 0.5 mg/mL in water). Thermal stability analyses indicate decomposition above 200°C, suitable for standard laboratory handling.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 205.18 g/mol | |

| logP | 1.8 (estimated) | |

| Aqueous Solubility | 0.5 mg/mL (predicted) | |

| Melting Point | 120–125°C (decomposes) |

Synthesis and Optimization

Catalytic Hydroalkylation

Palladium-catalyzed hydroalkylation of terminal dienes with trifluoromethyl-substituted azadienolates represents a state-of-the-art route. Using Pd–DTBM-SEGPHOS, γ-selective alkylation achieves yields up to 86% with 10:1 dr and 97.5:2.5 er . Key steps include:

-

Imine Umpolung: Activation of N-trifluoroethyl imines as nucleophiles.

-

Regioselective Addition: Pd catalysts direct coupling to the terminal olefin of dienes.

-

Stereocontrol: DTBM-SEGPHOS ligand enforces anti diastereoselectivity via π-π interactions .

Solvent and Additive Effects

Switching from diethyl ether to 1,4-dioxane improves conversion (80% yield) by stabilizing the Pd–azadienolate intermediate. NaBArF₄ additives enhance enantioselectivity (93:7 er) but slow reaction kinetics, necessitating trade-offs in process design .

Biocatalytic Carbene Insertion

Engineered cytochrome c variants (e.g., Ht-Cc552(M59G,P60E,Q62R)) enable asymmetric N–H carbene insertion, yielding α-trifluoromethyl amines with >99% yield and 95:5 er . This method avoids transition metals, appealing for green chemistry.

Mechanistic Insights

Ferrous heme–carbene intermediates insert into N–H bonds of aryl amines, with protein engineering (e.g., P60E mutation) tuning enantioselectivity. Computational models suggest steric guidance from Ile46 and Gly50 residues .

Comparative Analysis of Tetrahydrobenzofurans

Structural Analogues

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 6-(Difluoromethyl) | C₁₂H₁₄F₂O₄ | Reduced fluorination |

| Quinoline derivative | C₁₃H₁₀F₃NO₃ | Aromatic quinoline core |

The trifluoromethyl group in 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine confers superior metabolic stability over difluorinated analogs, as evidenced by longer in vivo half-lives.

Future Research Directions

In Vivo Pharmacokinetics

While in vitro DPP-IV inhibition is promising, studies on oral bioavailability and clearance in preclinical models are lacking. Rodent studies with radiolabeled compounds could quantify tissue distribution .

Catalytic Scope Expansion

Adapting Pd–DTBM-SEGPHOS to alkyl dienes (e.g., 1,3-butadiene) remains challenging due to lower reactivity. Ligand modifications (e.g., electron-donating groups) may improve turnover .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume